molecular formula C20H17N5O3 B2690946 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863020-01-3

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2690946
CAS No.: 863020-01-3
M. Wt: 375.388
InChI Key: DPKKEHGPSOKXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) , a key enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders and hematological cancers. The compound's mechanism of action involves the targeted covalent modification of a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell activation and proliferation. This makes it an invaluable pharmacological tool for dissecting BTK's role in oncogenic signaling and immune dysregulation . Recent studies have explored its utility in preclinical models for conditions like triple-negative breast cancer , where it has demonstrated efficacy in suppressing tumor growth and metastasis. Researchers utilize this compound to elucidate the downstream effects of BTK inhibition on critical cellular processes and to validate BTK as a therapeutic target for novel intervention strategies.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-16-10-8-15(9-11-16)25-19-18(22-23-25)20(27)24(13-21-19)12-17(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKEHGPSOKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the ethoxyphenyl and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of various biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral activity and structural features of 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be contextualized against related derivatives within the same chemical class. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name / ID Key Structural Features Biological Activity (CHIKV Inhibition) Resistance Mutations Reference
Target Compound 3-(4-ethoxyphenyl), 6-(2-oxo-2-phenylethyl) Potent nsP1 inhibition (EC₅₀ ~0.5–1 μM) P34S, T246A in nsP1
MADTP-314 3-(3-chlorophenyl), 6-(2-oxo-2-phenylethyl) Higher potency (EC₅₀ ~0.1 μM) P34S, T246A
872594-46-2 3-(3,4-dimethoxyphenyl), 6-(2-oxo-2-piperazinyl) Moderate activity (EC₅₀ ~5 μM) Unknown
1040639-91-5 3-(3-fluorobenzyl), 6-(1,2,4-oxadiazolyl) Weak activity (EC₅₀ >10 μM) Not reported
BD630702 3-(4-amino-3-methylbenzyl), 7-(furan-2-yl) Unknown antiviral activity N/A

Key Observations

Substituent Effects at Position 3 :

  • The 4-ethoxyphenyl group in the target compound balances lipophilicity and electronic effects, enhancing nsP1 binding compared to bulkier substituents like 3,4-dimethoxyphenyl (e.g., 872594-46-2) .
  • Halogenated aryl groups (e.g., 3-chlorophenyl in MADTP-314) improve potency due to increased electron-withdrawing effects, which stabilize ligand-target interactions .

Position 6 Modifications :

  • The 2-oxo-2-phenylethyl chain in the target compound and MADTP-314 is essential for maintaining antiviral activity. Replacement with a piperazinyl group (872594-46-2) reduces potency, likely due to steric hindrance or altered hydrogen-bonding capacity .
  • Oxadiazole-containing derivatives (e.g., 1040639-91-5) exhibit weaker activity, suggesting that rigid heterocycles at position 6 disrupt optimal binding .

Resistance Profiles :

  • Both the target compound and MADTP-314 share resistance mutations (P34S and T246A in nsP1), indicating a common mechanism of action. However, 872594-46-2 and 1040639-91-5 lack reported resistance data, implying divergent binding modes or lower selective pressure .

Pharmacokinetic Considerations :

  • Methoxy and ethoxy groups (e.g., in the target compound and 872594-46-2) may enhance metabolic stability compared to halogenated analogs, which are prone to oxidative degradation .
  • Fluorobenzyl substituents (e.g., 1040639-91-5) could improve blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is highly sensitive to substituent modifications. Meta-substituted aryl groups at position 3 and flexible oxoalkyl chains at position 6 are optimal for antiviral activity .
  • Therapeutic Potential: The target compound’s balance of potency and stability makes it a promising lead for anti-CHIKV drug development, though MADTP-314 remains the most potent analog in this class .
  • Resistance Challenges : The identification of nsP1 mutations (P34S, T246A) underscores the need for combination therapies or next-generation derivatives with altered binding modes .

Biological Activity

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
Molecular FormulaC18H18N4O2
Molecular Weight342.36 g/mol
IUPAC NameThis compound
CAS Number863020-01-3

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of USP28 , a deubiquitinating enzyme that plays a crucial role in regulating protein stability and cell cycle progression. By inhibiting USP28, the compound may induce apoptosis in cancer cells and modulate pathways associated with tumor growth and metastasis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF7 (Breast Cancer)8.5
A549 (Lung Cancer)10.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with varying doses exhibited reduced tumor growth rates compared to control groups. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

  • Study on HeLa Cells : A study evaluated the effect of this compound on HeLa cells, demonstrating that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • MCF7 Breast Cancer Model : In another study involving MCF7 cells, the compound was shown to downregulate key proteins involved in cell cycle progression and survival signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.